molecular formula C16H20N2O B479867 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine CAS No. 340318-88-9

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine

Cat. No.: B479867
CAS No.: 340318-88-9
M. Wt: 256.34g/mol
InChI Key: CPFKQOVGMQLDDC-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is a chemical compound that features a morpholine ring attached to a phenyl group, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group

Biochemical Analysis

Biochemical Properties

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These interactions are crucial as they can affect the synthesis of nucleotides and fatty acids, respectively. The compound’s ability to bind to the active sites of these enzymes suggests its potential as a therapeutic agent in treating bacterial infections and other diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. In Chinese hamster ovary cell cultures, the compound has been observed to suppress cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels . This indicates that the compound can influence cellular metabolism and energy production. Additionally, it has been found to suppress galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of DHFR and enoyl ACP reductase involves hydrogen bonding interactions at the active sites of these enzymes . These interactions disrupt the normal function of the enzymes, leading to a decrease in nucleotide and fatty acid synthesis. Furthermore, the compound’s ability to increase intracellular ATP levels suggests it may also influence cellular energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a viable candidate for long-term biochemical studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of DHFR and enoyl ACP reductase suggests its involvement in nucleotide and fatty acid metabolism . Additionally, its impact on glucose uptake and ATP production indicates a broader role in cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to increase glucose uptake suggests it may interact with glucose transporters on the cell membrane . Its distribution within tissues and cells can affect its localization and accumulation, which are critical factors for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s interactions with specific enzymes and proteins can direct it to particular cellular compartments or organelles. Post-translational modifications and targeting signals may also influence its localization, affecting its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with different substituents replacing the morpholine ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine is unique due to its specific combination of a morpholine ring and a 2,5-dimethyl-1H-pyrrol-1-yl group attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-13-3-4-14(2)18(13)16-7-5-15(6-8-16)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFKQOVGMQLDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.